molecular formula C10H18O3 B080691 6-Hydroxyhexyl 2-methylprop-2-enoate CAS No. 13092-57-4

6-Hydroxyhexyl 2-methylprop-2-enoate

Cat. No. B080691
CAS RN: 13092-57-4
M. Wt: 186.25 g/mol
InChI Key: XFOFBPRPOAWWPA-UHFFFAOYSA-N
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Patent
US05004646

Procedure details

6-Hydroxyhexylmethacrylate was prepared using the same method as in the preparation of 10-hydroxydecylmethacrylate. 1,6-hexanediol was used instead of 1,10-decanediol. The same molar quantities of reactants were used. 11.5 g of product (62% yield) were collected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
OCCCC[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15].C(O)CCCCC[OH:24]>>[OH:24][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCCCCCCCCOC(C(=C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCCCCOC(C(=C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05004646

Procedure details

6-Hydroxyhexylmethacrylate was prepared using the same method as in the preparation of 10-hydroxydecylmethacrylate. 1,6-hexanediol was used instead of 1,10-decanediol. The same molar quantities of reactants were used. 11.5 g of product (62% yield) were collected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
OCCCC[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15].C(O)CCCCC[OH:24]>>[OH:24][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCCCCCCCCOC(C(=C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCCCCCOC(C(=C)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.